molecular formula C4H2BrNO3 B046756 3-Bromoisoxazole-5-carboxylic acid CAS No. 6567-35-7

3-Bromoisoxazole-5-carboxylic acid

Cat. No. B046756
CAS RN: 6567-35-7
M. Wt: 191.97 g/mol
InChI Key: YNIMFLBFJCGBQK-UHFFFAOYSA-N
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Description

3-Bromoisoxazole-5-carboxylic acid is a chemical compound used in various organic syntheses. This compound is associated with isoxazoles, a class of heterocyclic aromatic organic compounds, that have significant applications in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of derivatives similar to 3-Bromoisoxazole-5-carboxylic acid involves selective nucleophilic chemistry, starting from multifunctionalized cores such as dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate. Treatment with different amines and thiophenols can yield a variety of isoxazole compounds (Robins et al., 2007). Additionally, a novel two-step procedure starting from readily available 3-bromoisoxazolines reacting with amines has been developed to afford 3-aminoisoxazoles (Girardin et al., 2009).

Molecular Structure Analysis

The structure and molecular recognition studies of related compounds show interaction through hydrogen bonds forming complex supramolecular assemblies. This kind of analysis contributes to understanding the reactivity and interaction capabilities of 3-Bromoisoxazole-5-carboxylic acid and its derivatives (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

3-Bromoisoxazole-5-carboxylic acid can undergo various chemical reactions due to its functional groups. Research on similar compounds highlights the transformations and rearrangements, like the conversion of isoxazole-3-carboxylic acid amidoximes under alkaline conditions (Andrianov et al., 1991).

Scientific Research Applications

  • Synthesis of Isoxazole-fused Heterocycles : Bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to the production of 3-aryl-5-formyl-isoxazole-4-carboxylate, which is useful in synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

  • Tautomerism and Acid Strength : Isoxazol-5-ones, including derivatives like 3-phenyl- and 4-bromo-3-phenyl-isoxazol-5-ones, exhibit tautomerism and are comparable in acid strength to carboxylic acids (Boulton & Katritzky, 1961).

  • Facile Synthesis of Amino Acids : An efficient synthesis process for ()2-amino-3-(3-hydroxy-5-methylisoxazole-4-yl)propionic acid hydrobromide from methyl but 2-ynoate was developed, using methyl 3-bromoisoxazole as an intermediate (Hanson & Mohamed, 1997).

  • Mass Spectral Studies : Studies on thermal isomerization and rearrangement in the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids revealed insights into the molecular ion disintegration processes (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

  • Synthesis of α-Cyclopiazonic Acid : An efficient synthesis of 5-substituted isoxazole-4-carboxylic esters was developed, which are key starting materials for the biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

  • CNS-Active Amino Acid Pathways : A method for preparing 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes was demonstrated, which serve as versatile intermediates in various CNS-active amino acid pathways (Riess, Schön, Laschat, & Jäger, 1998).

  • Anticonvulsant Activity : Derivatives like 3-(sulfamoylmethyl)-1,2-benzisoxazole showed promising anticonvulsant activity in mice, with 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) exhibiting the most promising results (Uno, Kurokawa, Masuda, & Nishimura, 1979).

  • Substituent Effects in 3,5-diaryl-4-bromoisoxazoles : Studies on 3,5-diaryl-4-bromoisoxazoles showed analogous transmission of substituent effects despite predicted torsion angle differences (Yu et al., 2015).

  • Synthesis of Aminofurazans : Isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes were synthesized and rearranged to aminofurazans under alkaline conditions (Andrianov, Semenikhina, & Eremeev, 1991).

  • Immunological Activity : New 5-amino-3-methyl 4-amido and 4-ureilene isoxazole derivatives showed suppressory activities in humoral and cellular immune responses (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

properties

IUPAC Name

3-bromo-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIMFLBFJCGBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316494
Record name 3-bromoisoxazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoisoxazole-5-carboxylic acid

CAS RN

6567-35-7
Record name 6567-35-7
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Record name 3-bromoisoxazole-5-carboxylic acid
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Record name 3-Bromoisoxazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 442 mg (2.0 mmol) of ethyl 3-bromoisoxazole-5-carboxylate (Intermediate 119) and 5.0 ml of 1 N sodium hydroxide in 10 ml of MeOH was stirred at ambient temperature for 5 h, then acidified with 6.0 ml of 1 N hydrochloric acid, diluted with 25 ml of water and extracted with EtOAc (3×25 ml). The combined organic extract was dried over magnesium sulfate and concentrated in vacuo to give the title compound as a white solid (310 mg).
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PL Ornstein, MB Arnold, NK Allen… - Journal of medicinal …, 1996 - ACS Publications
We have explored the excitatory amino acid antagonist activity in a series of decahydroisoquinoline-3-carboxyic acids, and within this series found the potent and selective …
Number of citations: 44 pubs.acs.org
S Jin, X Sun, D Liu, H Xie, Y Rao - Chemical Papers, 2019 - Springer
… 3-Bromoisoxazole-5-carboxylic acid (19.2) … Then, it was purified by silica-gel column chromatography; 28.5 mg of 3-bromoisoxazole-5-carboxylic acid was got in 57.7% yield. …
Number of citations: 5 link.springer.com

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